Methyl 2-hydroxy-4-(methylsulfanyl)butanoate is an organic compound with the molecular formula . This compound is a derivative of butanoic acid, characterized by a hydroxy group at the second carbon and a methylthio group at the fourth carbon. Its structure contributes to its diverse applications in various fields, including chemistry, biology, and industry. Methyl 2-hydroxy-4-(methylsulfanyl)butanoate is primarily utilized as a building block in organic synthesis and has potential applications in medicine as a nutritional supplement for livestock.
The synthesis of methyl 2-hydroxy-4-(methylsulfanyl)butanoate typically involves the esterification of 2-hydroxy-4-(methylthio)butanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is performed under reflux conditions to ensure complete conversion of the reactants.
In an industrial setting, continuous flow reactors can be employed for large-scale production. This method allows for better control of reaction conditions, enhancing yield and purity. The same esterification reaction can be optimized for continuous processing, which is advantageous for mass production .
The molecular structure of methyl 2-hydroxy-4-(methylsulfanyl)butanoate can be represented by its InChI string:
Its InChI Key is:
This structure reveals the presence of functional groups that contribute to its chemical reactivity and biological activity.
Methyl 2-hydroxy-4-(methylsulfanyl)butanoate undergoes several significant chemical reactions:
The mechanism by which methyl 2-hydroxy-4-(methylsulfanyl)butanoate exerts its effects involves interactions with various molecular targets. It has been studied for its role in microbial growth and metabolism, particularly in animal nutrition where it serves as a methionine supplement. Methionine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound's action may involve modulation of metabolic pathways related to sulfur-containing amino acids .
Methyl 2-hydroxy-4-(methylsulfanyl)butanoate is typically a colorless liquid with a characteristic odor. It has a relatively low boiling point compared to other organic compounds due to its smaller molecular size.
The compound exhibits moderate solubility in water due to the presence of the hydroxy group, which enhances hydrogen bonding capabilities. Its reactivity profile includes susceptibility to oxidation and reduction reactions, making it versatile in synthetic applications .
Methyl 2-hydroxy-4-(methylsulfanyl)butanoate has several important applications:
This compound's versatility highlights its significance across multiple scientific disciplines and industries.
The synthesis of methyl 2-hydroxy-4-(methylsulfanyl)butanoate (CAS 52703-96-5) primarily proceeds through esterification of its carboxylic acid precursor, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa). Industrial routes employ acid-catalyzed esterification using methanol under dehydrating conditions. Sulfuric acid (H₂SO₄) at concentrations of 0.5–5 wt% remains the predominant homogeneous catalyst, facilitating >95% conversion within 4–6 hours at reflux temperatures (65–80°C) [1] [3]. This method, however, generates significant byproducts, including dimers and oligomers of HMTBa, necessitating rigorous purification.
Solvent selection critically influences reaction efficiency and product stability. Polar aprotic solvents (e.g., methyl isobutyl ketone, MIBK) suppress HMTBa dimerization during esterification by forming azeotropes that remove water. This shifts equilibrium toward ester formation, achieving yields exceeding 85% while reducing reaction times by ~30% compared to solvent-free systems [3]. Post-reaction, liquid-liquid extraction isolates the ester: water-miscible solvents (e.g., 2-butanone) partition the product into the organic phase, minimizing hydrolysis of the labile β-hydroxy ester moiety [3].
Monomer stabilization addresses the compound’s tendency toward self-condensation. Maintaining reaction temperatures below 80°C and implementing rapid product isolation (<2 hours post-reaction) limit oligomer formation. Additionally, stoichiometric alcohol excess (methanol:HMTBa ≥ 4:1) drives esterification to completion before hydrolytic byproducts dominate [1].
Table 1: Esterification Performance Under Key Catalytic Conditions
Catalyst Type | Temperature (°C) | Reaction Time (h) | Ester Yield (%) | Key Byproducts |
---|---|---|---|---|
H₂SO₄ (2.5 wt%) | 75 | 5.0 | 92 | Dimers, Sulfates |
Cationic Resin | 65 | 7.5 | 88 | Trace oligomers |
p-Toluenesulfonic acid | 80 | 4.0 | 94 | Sulfonates, Dimers |
Heterogeneous acid catalysts offer significant advantages for continuous manufacturing. Macroporous cationic exchange resins (e.g., sulfonated styrene-divinylbenzene) enable fixed-bed esterification with methanol, eliminating corrosive H₂SO₄ and simplifying downstream neutralization. Although initial reaction rates decrease by ~15% versus H₂SO₄, resin catalysts reduce salt waste generation by >90% and facilitate catalyst reusability (>10 cycles) [1] [6]. Zeolites and sulfated zirconia represent emerging alternatives, exhibiting higher thermal stability (>120°C) but require optimization for aqueous environments.
Radical addition pathways provide an alternative route from 2-hydroxy-3-butenoic acid derivatives. Methyl 2-hydroxybut-3-enoate undergoes anti-Markovnikov addition with methyl mercaptan (CH₃SH) catalyzed by radical initiators (e.g., azobisisobutyronitrile, AIBN). This method proceeds at 60–70°C with 70–80% selectivity toward the target ester, though competing polymerization necessitates careful initiator dosing (0.5–1.5 mol%) [4].
Enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) enables ambient-temperature synthesis in non-aqueous media. While avoiding high temperatures suppresses oligomerization, reaction times extend to 24–48 hours, and methanol concentrations above 2M inactivate most enzymes. Current yields remain modest (<60%), limiting industrial viability [9].
Table 2: Comparison of Catalytic Systems for Ester Synthesis
Catalyst Class | Example | Operational Constraints | Sustainability Metric | Scalability |
---|---|---|---|---|
Homogeneous Acid | H₂SO₄ | Corrosion, neutralization waste | Low | Batch only |
Heterogeneous Acid | Sulfonated resins | Temperature <90°C | High (reusable) | Continuous compatible |
Radical Initiators | AIBN | Strict O₂ exclusion | Moderate (byproduct formation) | Semi-batch |
Biocatalysts | Immobilized lipases | Solvent polarity, methanol sensitivity | High (mild conditions) | Limited |
Loop reactor configurations significantly enhance hydrolysis-esterification sequences for methyl ester production. In one patented system, HMTBa nitrile precursor undergoes continuous acidic hydrolysis (20–50% H₂SO₄, 100–140°C) in a primary loop reactor, followed by direct esterification with methanol in a secondary loop. Residence times of 30–90 minutes per stage achieve >90% conversion, outperforming batch reactors requiring 4–8 hours for comparable yields [6]. This design minimizes intermediate degradation by maintaining precise temperature control (±2°C) and rapid product transit.
Reactor engineering directly addresses thermal lability. Thin-film evaporators coupled with falling-film reactors enable near-instantaneous separation of methyl 2-hydroxy-4-(methylsulfanyl)butanoate from reaction mixtures. This reduces thermal exposure to <5 minutes, suppressing dimerization to <2% versus 5–10% in batch distillation [3] [6]. Furthermore, in-line liquid-liquid extraction modules integrated after esterification achieve >98% product recovery into organic solvents (e.g., MIBK, ethyl acetate), with aqueous acid catalyst streams recycled upstream [6].
Process intensification parameters demonstrate clear advantages:
Table 3: Continuous vs. Batch Process Performance Metrics
Parameter | Batch Process | Continuous Flow (Loop Reactor) | Improvement (%) |
---|---|---|---|
Typical Cycle Time | 8–12 h | 1.5–2.5 h | 75–85 |
Thermal Dimer Formation | 5–10% | <2% | 60–80 |
Methanol Consumption | 5–7 mol eq | 3–4 mol eq | 30–45 |
Production Capacity (Annual) | 5,000 tonnes | 15,000 tonnes | 200 |
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